1,3,6-Dioxazocane
Overview
Description
1,3,6-Dioxazocane is a heterocyclic compound characterized by a six-membered ring containing two oxygen atoms and one nitrogen atom.
Mechanism of Action
Target of Action
1,3,6-Dioxazocane is primarily used in the synthesis of polymers, specifically polylactide (PLA) and polycarbonates . These polymers are widely used in various industries, including biomedical devices, tissue scaffolds, and degradable packaging .
Mode of Action
The compound interacts with its targets through a process known as controlled ring-opening copolymerization (ROCOP) of lactide (LA) and functionalized cyclic carbonate monomers . This process allows the formation of functionalized copolymers of PLA while retaining high crystallinity .
Biochemical Pathways
The biochemical pathways affected by this compound involve the stereocomplexation of PLA . This process enhances the thermal and mechanical properties of the resulting polymers compared to isotactic PLA . The compound also allows for the selective tailoring of thermomechanical properties and the incorporation of functionality into the polymer structures .
Pharmacokinetics
Its use in the synthesis of biodegradable and biocompatible polymers suggests that it may have favorable bioavailability characteristics .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of functionalized copolymers of PLA . These polymers remain crystalline up to 25 mol % carbonate content and are efficiently stereocomplexed with homopolymer PLA and copolymers of opposite chirality . Polymers with alkene and alkyne pendent handles can undergo efficient derivatization with thiol−ene click chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the controlled ring-opening copolymerization (ROCOP) process can be affected by the presence of other chemicals, temperature, and pH . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,6-Dioxazocane can be synthesized through the ring-closing reaction of diols with triphosgene. This method involves the reaction of diols with triphosgene under controlled conditions to form the cyclic structure . Another approach involves the radical ring-opening polymerization (RROP) of cyclic ketene acetals, which allows for the incorporation of functional groups within the polymer backbone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale ring-closing reactions using optimized conditions to ensure high yield and purity. The use of organocatalytic systems has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1,3,6-Dioxazocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in polymer synthesis and other applications .
Scientific Research Applications
1,3,6-Dioxazocane has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Methylene-1,3-dioxepane (MDO)
- 2-Methylene-1,3,6-trioxocane (MTC)
- 2-Methylene-4-phenyl-1,3-dioxolane (MPDL)
Comparison: 1,3,6-Dioxazocane is unique due to its specific ring structure, which includes both oxygen and nitrogen atoms. This structural feature allows for greater versatility in chemical reactions and the formation of functionalized polymers. Compared to similar compounds like 2-Methylene-1,3-dioxepane and 2-Methylene-1,3,6-trioxocane, this compound offers enhanced properties such as increased hydrophilicity and the ability to form semi-crystalline polymers .
Properties
IUPAC Name |
1,3,6-dioxazocane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-7-5-8-4-2-6-1/h6H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZTUPZDDWBVIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCOCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303591 | |
Record name | Tetrahydro-4H-1,3,6-dioxazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77738-97-7 | |
Record name | Tetrahydro-4H-1,3,6-dioxazocine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77738-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-4H-1,3,6-dioxazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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